Cas no 2290-03-1 (Methyl N-anilinocarbamate)

Methyl N-anilinocarbamate structure
Methyl N-anilinocarbamate structure
Product Name:Methyl N-anilinocarbamate
CAS No:2290-03-1
MF:C8H10N2O2
MW:166.177201747894
CID:1412424
PubChem ID:255996
Update Time:2025-04-20

Methyl N-anilinocarbamate Chemical and Physical Properties

Names and Identifiers

    • Methyl N-anilinocarbamate
    • AC1L5TN2
    • AC1Q607H
    • T0400-1924
    • methyl 3-phenylcarbazate
    • SureCN2233433
    • 3-phenyl-carbazic acid methyl ester
    • CTK4F0406
    • NCIOpen2_001001
    • NSC82180
    • methyl N'-phenylhydrazinoformate
    • 3-Phenyl-carbazidsaeure-methylester
    • 1-(methoxycarbonyl)-2-phenylhydrazine
    • N-(methoxycarbonylamino)aniline
    • methyl 2-phenylhydrazinecarboxylate
    • AC1L5TN2; AC1Q607H; T0400-1924; methyl 3-phenylcarbazate; SureCN2233433; 3-phenyl-carbazic acid methyl ester; CTK4F0406; NCIOpen2_001001; NSC82180; methyl N'-phenylhydrazinoformate; 3-Phenyl-carbazidsaeure-methylester; 1-(methoxycarbonyl)-2-phenylhydrazine; N-(methoxycarbonylamino)aniline; methyl 2-phenylhydrazinecarboxylate;
    • Z56755853
    • DTXSID90292376
    • SCHEMBL2233433
    • 2290-03-1
    • AKOS034450809
    • HMS1749E02
    • NSC-82180
    • Inchi: 1S/C8H10N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11)
    • InChI Key: HSYGEVWCBHIYFL-UHFFFAOYSA-N
    • SMILES: O(C)C(NNC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 166.0743
  • Monoisotopic Mass: 166.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Density: 1.206
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.58
  • PSA: 50.36
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